

reducing defects during the Czochralski growth of germanium crystals

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Technical Support Center: Czochralski Growth of Germanium Crystals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing defects during the Czochralski (CZ) growth of **germanium** (Ge) crystals.

Section 1: Dislocation Defects

Dislocations are line defects that disrupt the regular atomic arrangement in a crystal lattice. They can significantly impact the electronic and mechanical properties of **germanium** crystals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dislocation formation in CZ-grown Ge crystals?

A1: The primary causes of dislocation formation include:

- **Thermal Stresses:** Large temperature gradients across the growing crystal can induce stress, leading to the formation and multiplication of dislocations.[\[1\]](#)[\[2\]](#)
- **Seed Crystal Quality:** Defects present in the seed crystal can propagate into the growing ingot.

- Melt Surface Particles: Particles floating on the **germanium** melt surface, such as **germanium** oxide (GeO_2), can attach to the growing crystal and create dislocations.[3][4]
- Contact with Crucible: Direct contact and friction between the growing crystal and the crucible wall can introduce stress and generate dislocations.[5][6]

Q2: How can I reduce the dislocation density in my Ge crystals?

A2: Several techniques can be employed to reduce dislocation density:

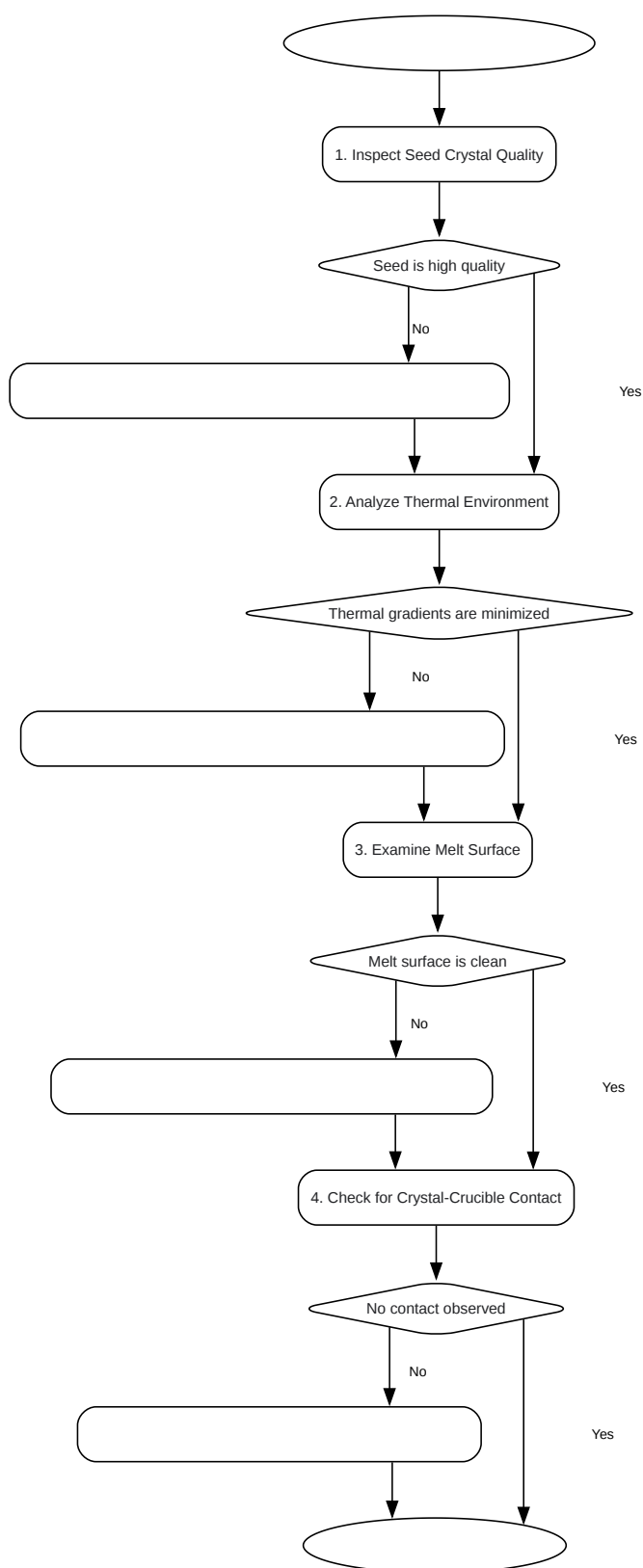
- Dash Necking Process: Growing a thin neck region at the beginning of the crystal growth process can help to eliminate dislocations propagating from the seed crystal.[7]
- Low Thermal Gradients: Designing the hot zone of the furnace to minimize radial and axial temperature gradients can reduce thermal stress.[1]
- B_2O_3 Encapsulation: Using a layer of liquid boron oxide (B_2O_3) to cover the Ge melt can dissolve GeO_2 particles, preventing them from causing dislocations.[3][8][9] Dislocation-free Ge crystals can be grown using this method.[8][9]
- Doping: Doping with certain impurities, like arsenic (As), has been shown to enhance dislocation velocity, which can aid in their reduction during growth and annealing processes. [10] Oxygen doping can also immobilize dislocations, increasing the crystal's mechanical strength.[8][9]

Q3: What is a typical target for dislocation density in high-purity **germanium** (HPGe) crystals for detector applications?

A3: For detector-grade HPGe crystals, the dislocation density, often measured as etch pit density (EPD), should typically be in the range of 10^3 to 10^4 cm^{-2} . [1] Some applications may even require densities as low as $3 \times 10^2 \text{ cm}^{-2}$. [7]

Troubleshooting Guide: High Dislocation Density

If you are observing a high dislocation density in your grown Ge crystals, follow this troubleshooting workflow:



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Troubleshooting workflow for high dislocation density.

Section 2: Point Defects (Vacancies and Interstitials)

Point defects are zero-dimensional defects that can be either vacancies (missing atoms) or self-interstitials (extra atoms in the lattice). Their presence is crucial in determining the quality of **germanium** crystals.[\[11\]](#)

Frequently Asked Questions (FAQs)

Q1: How do vacancies and self-interstitials form during CZ growth?

A1: The formation of vacancies and self-interstitials is primarily influenced by the ratio of the crystal growth rate (v) to the axial temperature gradient (G) at the solid-liquid interface. Similar to silicon growth, the v/G ratio determines whether the crystal will be vacancy-rich or interstitial-rich.[\[12\]](#)[\[13\]](#)

Q2: What are the formation energies of vacancies and self-interstitials in **germanium**?

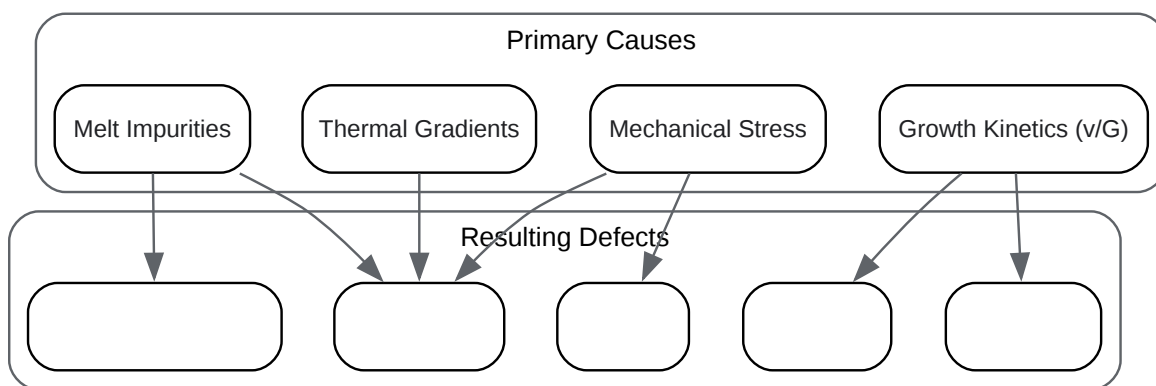
A2: The formation energies of point defects in **germanium** increase slightly with temperature. [\[11\]](#) At the melting temperature, the estimated total formation free energies are approximately 0.75 eV for a vacancy and 1.3 eV for a self-interstitial.[\[11\]](#)

Q3: How can the concentration of point defects be controlled?

A3: The concentration of point defects can be controlled by:

- Adjusting the v/G ratio: By carefully controlling the pull rate and the thermal environment, you can favor the formation of either vacancies or interstitials.[\[12\]](#)
- Post-growth Annealing: Annealing the crystal at high temperatures can facilitate the annihilation of vacancies and interstitials.
- Doping: The presence of certain dopants can influence the equilibrium concentrations of point defects.

Logical Diagram: Causes of Common Defects



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Relationship between causes and common crystal defects.

Section 3: Impurity Control (Oxygen and Carbon)

Unintentional impurities like oxygen and carbon can be incorporated during CZ growth and affect the material's properties.

Frequently Asked Questions (FAQs)

Q1: Where do oxygen and carbon impurities originate from in the CZ process?

A1: Oxygen primarily originates from the dissolution of the quartz (SiO_2) crucible that holds the **germanium** melt.[14] Carbon can be introduced from the graphite components of the hot zone, such as the heater and insulation.

Q2: How can I control the oxygen concentration in my Ge crystals?

A2: Oxygen concentration can be controlled by:

- **Crucible Rotation Rate:** Adjusting the crucible rotation can alter the melt flow and the rate of oxygen dissolution from the crucible walls.[15]
- **B_2O_3 Encapsulation:** A full covering of the melt with liquid B_2O_3 , combined with the addition of GeO_2 powder, can enhance the oxygen concentration in a controlled manner, up to levels

of $\sim 6 \times 10^{17} \text{ cm}^{-3}$.^{[9][16]} This can be beneficial for improving the mechanical strength of the crystal.^{[8][9]}

- **Heater Design:** Modifying the heater design within the CZ puller can influence the temperature distribution at the crucible wall and thereby control oxygen dissolution.^[17]

Q3: What is the effect of oxygen on the properties of **germanium**?

A3: Interstitial oxygen in **germanium** can segregate to dislocations and immobilize them, which increases the mechanical stability of the crystal.^{[8][9]} However, high concentrations of oxygen can also lead to the formation of oxygen-related thermal donors and precipitates, which can alter the electrical properties.^[8]

Section 4: Twinning

Twining is a planar defect where two intergrown crystals have a symmetrical, crystallographic relationship.

Frequently Asked Questions (FAQs)

Q1: What causes twinning during CZ growth?

A1: Twinning during crystal growth can be caused by:

- **Growth Accidents:** An accidental departure from equilibrium during growth, potentially triggered by melt temperature fluctuations or mechanical perturbations.^[18]
- **Stress:** Mechanical or thermal stress on the crystal as it forms can induce deformation twinning.^[19]
- **Impurities:** High concentrations of certain impurities can disrupt the normal crystal growth process and lead to twinning.

Q2: How can I prevent twinning?

A2: Preventing twinning involves maintaining a stable growth process:

- **Precise Temperature Control:** Ensure the thermal stability of the melt and the growing crystal.

- Minimize Mechanical Vibrations: Isolate the crystal puller from external vibrations.
- Maintain Melt Purity: Use high-purity starting materials and a clean growth environment to avoid high impurity concentrations.

Data and Protocols

Table 1: Dislocation Density Reduction Techniques

Technique	Typical Dislocation Density Achieved (cm ⁻²)	Reference
Conventional CZ Growth	> 10 ⁴	[3]
CZ with B ₂ O ₃ Partial Covering	0 - 1 x 10 ³	[3]
Low Thermal Gradient CZ	~10 ²	[20]
Dash Necking	Can lead to dislocation-free crystals	[7]
Post-growth Annealing	Can reduce TDD to < 5 x 10 ⁶	[10]

Experimental Protocol: Dislocation Reduction using B₂O₃ Encapsulation

This protocol describes the Czochralski growth of **germanium** with a partial boron oxide encapsulation to reduce dislocation density.

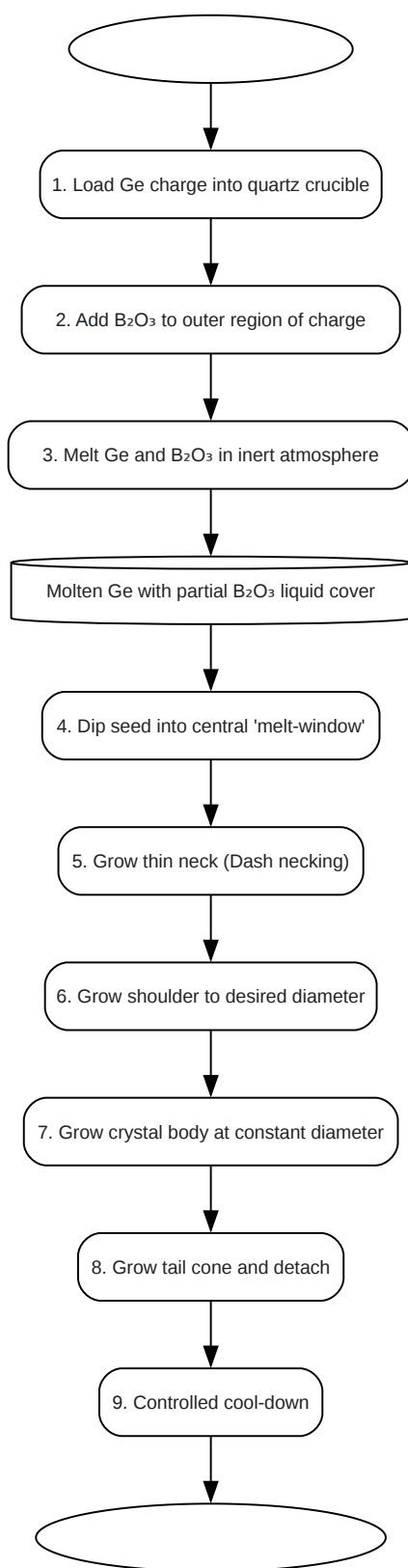
Materials and Equipment:

- Czochralski crystal puller
- High-purity **germanium** charge
- High-purity quartz crucible
- High-purity boron oxide (B₂O₃) powder or pellets
- **Germanium** seed crystal of desired orientation (e.g., <100> or <111>)

Procedure:

- **Crucible Loading:** Place the high-purity **germanium** charge into the quartz crucible.
- **B₂O₃ Addition:** Carefully add B₂O₃ to the crucible so that it forms a ring on the outer region of the Ge charge, leaving the center exposed.
- **Meltdown:** Heat the crucible in an inert atmosphere (e.g., Argon) to melt the **germanium** and B₂O₃. The B₂O₃ will form a liquid layer covering the outer part of the melt surface.[3]
- **Seed Dipping:** Lower the seed crystal until it just touches the center of the particle-free "melt-window" of the **germanium** melt.[21]
- **Necking:** Initiate pulling of the seed crystal at a relatively high rate to grow a thin neck (e.g., 3-5 mm diameter). This "Dash necking" process helps to eliminate dislocations propagating from the seed.[7]
- **Shoulder Growth:** After the necking process, gradually decrease the pull rate and increase the diameter to form the shoulder of the crystal.
- **Body Growth:** Once the desired diameter is reached, adjust the pull rate and temperature to maintain a constant diameter for the body of the crystal. The B₂O₃ layer will trap **germanium** oxide particles, preventing them from being incorporated into the crystal.[3]
- **Tailing:** After the desired length is grown, gradually increase the pull rate and decrease the temperature to form the tail cone and detach the crystal from the melt.
- **Cool-down:** Slowly cool the grown crystal to room temperature to minimize thermal shock and the introduction of new dislocations.

Experimental Workflow: Czochralski Growth with B₂O₃ Encapsulation



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